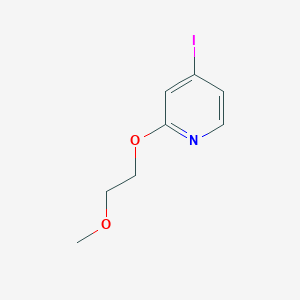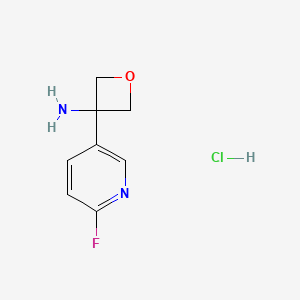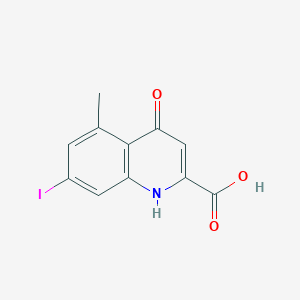
2-Ethylbenzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbenzene-1,3-dicarboxylic acid is an organic compound belonging to the class of dicarboxylic acids. It is characterized by the presence of two carboxyl groups (-COOH) attached to a benzene ring, with an ethyl group (-C2H5) attached to the second carbon of the benzene ring
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of ethylbenzene with chloroform and aluminum chloride to introduce the carboxyl groups.
Oxidation of Ethylbenzene: Another method involves the oxidation of ethylbenzene using strong oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes, where ethylbenzene is oxidized in the presence of catalysts and oxidizing agents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more oxidized derivatives, such as 2-ethylbenzene-1,3,5-tricarboxylic acid.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 2-Ethylbenzene-1,3,5-tricarboxylic acid
Reduction: 2-Ethylbenzene-1,3-diol, 2-Ethylbenzene-1,3-dialdehyde
Substitution: 2-Ethylbenzene-1,3-dichloride, 2-Ethylbenzene-1,3-dinitrobenzene
Applications De Recherche Scientifique
2-Ethylbenzene-1,3-dicarboxylic acid has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: It can be employed in biochemical studies to understand metabolic pathways.
Industry: It is used in the production of polymers and resins, contributing to the development of advanced materials.
Mécanisme D'action
2-Ethylbenzene-1,3-dicarboxylic acid is similar to other benzenedicarboxylic acids, such as phthalic acid (1,2-benzenedicarboxylic acid) and terephthalic acid (1,4-benzenedicarboxylic acid). its unique structure, with the ethyl group at the second position, gives it distinct chemical properties and reactivity compared to these compounds.
Comparaison Avec Des Composés Similaires
Phthalic acid (1,2-benzenedicarboxylic acid)
Terephthalic acid (1,4-benzenedicarboxylic acid)
Isophthalic acid (1,3-benzenedicarboxylic acid)
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
2-ethylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-2-6-7(9(11)12)4-3-5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
FVDFOPLANFYOJD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)




![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)

![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)


